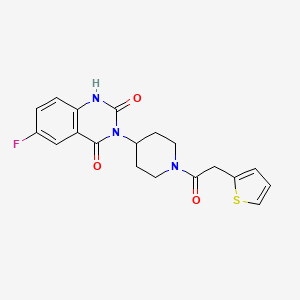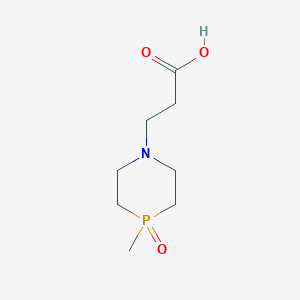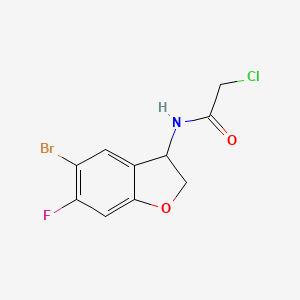![molecular formula C21H17ClN2O6 B2798755 7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886159-88-2](/img/no-structure.png)
7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a chromene ring, a nitro group, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring, a five-membered ring with nitrogen, contributes to the compound’s aromaticity. The chromene ring, a fused six-membered and five-membered ring, also contributes to the compound’s aromaticity and stability .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The methoxy group could potentially undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the polar nitro and methoxy groups could influence its solubility .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis Techniques : Research demonstrates methods for synthesizing derivatives of chromeno[2,3-c]pyrrole-3,9-diones, including 7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These compounds are obtained via a reaction involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes, resulting in a wide range of dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives (R. Vydzhak, & S. Y. Panchishyn, 2010).
Utilization in Polymer Synthesis
Electron Transport Layer in Polymer Solar Cells : A study highlighted the use of a chromeno[2,3-c]pyrrole derivative as an electron transport layer (ETL) in polymer solar cells. The electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone in these derivatives enhance conductivity and electron mobility, improving power conversion efficiency (Lin Hu et al., 2015).
Luminescent Polymers : Other research has focused on incorporating chromeno[2,3-c]pyrrole units into polymer chains. These polymers exhibit strong fluorescence and high quantum yield, making them suitable for optical and electrochemical applications (Kai A. I. Zhang, & B. Tieke, 2008).
Photophysical Properties
- Photoluminescent Properties : Diketopyrrolopyrrole derivatives, including chromeno[2,3-c]pyrrole-3,9-diones, have been synthesized and studied for their photoluminescent properties. These derivatives show potential for applications in organic optoelectronic materials due to their strong absorption and emission bands (Guan-qi Zhang et al., 2014).
Cytotoxic Activity
- Cytotoxic Activity in Medical Research : A study synthesized a series of compounds based on chromeno[3,4-c]pyrrole-3,4-dione and investigated their cytotoxic activity, highlighting the potential medical applications of these derivatives (I. H. E. Azab, M. Aly, & A. Gobouri, 2017).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of piperidine to form 3-nitrophenylacrylic acid. This is then reacted with ethyl acetoacetate in the presence of ammonium acetate to form 3-nitrophenylbut-2-enoate. The resulting product is then reacted with 2-methoxyethylamine and acetic anhydride to form 2-(2-methoxyethyl)-3-nitrophenylbutan-2-amine. This is then reacted with 2-methyl-3-oxobutanoyl chloride in the presence of triethylamine to form 2-(2-methoxyethyl)-3-nitrophenyl-3-methylbutanamide. The final step involves the cyclization of this compound with 2-chloroacetyl chloride in the presence of pyridine to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "malonic acid", "piperidine", "ethyl acetoacetate", "ammonium acetate", "2-methoxyethylamine", "acetic anhydride", "2-methyl-3-oxobutanoyl chloride", "triethylamine", "2-chloroacetyl chloride", "pyridine" ], "Reaction": [ "Condensation of 3-nitrobenzaldehyde with malonic acid in the presence of piperidine to form 3-nitrophenylacrylic acid", "Reaction of 3-nitrophenylacrylic acid with ethyl acetoacetate in the presence of ammonium acetate to form 3-nitrophenylbut-2-enoate", "Reaction of 3-nitrophenylbut-2-enoate with 2-methoxyethylamine and acetic anhydride to form 2-(2-methoxyethyl)-3-nitrophenylbutan-2-amine", "Reaction of 2-(2-methoxyethyl)-3-nitrophenylbutan-2-amine with 2-methyl-3-oxobutanoyl chloride in the presence of triethylamine to form 2-(2-methoxyethyl)-3-nitrophenyl-3-methylbutanamide", "Cyclization of 2-(2-methoxyethyl)-3-nitrophenyl-3-methylbutanamide with 2-chloroacetyl chloride in the presence of pyridine to form the target compound" ] } | |
CAS RN |
886159-88-2 |
Product Name |
7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Molecular Formula |
C21H17ClN2O6 |
Molecular Weight |
428.83 |
IUPAC Name |
7-chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H17ClN2O6/c1-11-8-16-14(10-15(11)22)19(25)17-18(12-4-3-5-13(9-12)24(27)28)23(6-7-29-2)21(26)20(17)30-16/h3-5,8-10,18H,6-7H2,1-2H3 |
InChI Key |
IBXCQKBKZZMRHN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCOC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)



![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2798683.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)
![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)

![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)